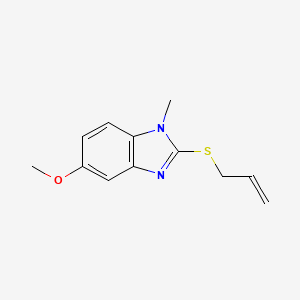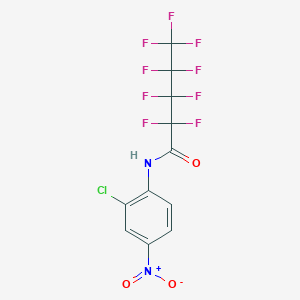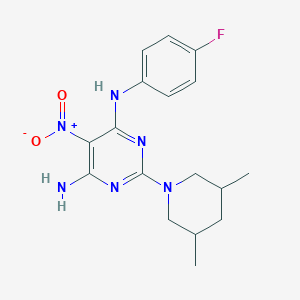![molecular formula C21H15ClN4O2S2 B12483851 1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12483851.png)
1-(4-chlorobenzyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-b]quinoxaline core structure, which is known for its diverse biological activities
Métodos De Preparación
The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrrolo[2,3-b]quinoxaline core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the chlorophenylmethyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride.
Attachment of the thiophene-2-sulfonyl group: This can be done through a sulfonylation reaction using thiophene-2-sulfonyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological processes and interactions.
Medicine: It has shown promise in preliminary studies as a potential therapeutic agent due to its biological activity.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE can be compared with other similar compounds, such as:
Pyrroloquinoxalines: These compounds share the core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiophene-sulfonyl derivatives: These compounds have the thiophene-2-sulfonyl group but may have different core structures, affecting their chemical properties and uses.
The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-3-(THIOPHENE-2-SULFONYL)PYRROLO[2,3-B]QUINOXALIN-2-AMINE lies in its specific combination of functional groups, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C21H15ClN4O2S2 |
|---|---|
Peso molecular |
455.0 g/mol |
Nombre IUPAC |
1-[(4-chlorophenyl)methyl]-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
InChI |
InChI=1S/C21H15ClN4O2S2/c22-14-9-7-13(8-10-14)12-26-20(23)19(30(27,28)17-6-3-11-29-17)18-21(26)25-16-5-2-1-4-15(16)24-18/h1-11H,12,23H2 |
Clave InChI |
OUYAYHGZVNICTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CC4=CC=C(C=C4)Cl)N)S(=O)(=O)C5=CC=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3,4-dichlorophenyl)-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483768.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B12483769.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide](/img/structure/B12483790.png)
![4-methyl-3-nitro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483791.png)
![N-{4-[(4-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12483795.png)
![2-{1-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}quinazolin-4(3H)-one](/img/structure/B12483802.png)

![Methyl 3-{[(4-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483811.png)

![1-(3-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B12483836.png)
![4-{[4-methoxy-3-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12483837.png)
methanone](/img/structure/B12483841.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B12483847.png)
